2-(4-((1,3-Dioxo-3-phenylpropyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid
Description
Properties
CAS No. |
5149-72-4 |
|---|---|
Molecular Formula |
C40H53N3O5S |
Molecular Weight |
687.9 g/mol |
IUPAC Name |
1-octadecyl-2-[4-[(3-oxo-3-phenylpropanoyl)amino]phenyl]benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C40H53N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-29-43-37-28-27-35(49(46,47)48)30-36(37)42-40(43)33-23-25-34(26-24-33)41-39(45)31-38(44)32-21-18-17-19-22-32/h17-19,21-28,30H,2-16,20,29,31H2,1H3,(H,41,45)(H,46,47,48) |
InChI Key |
ZCDJHOQJPIXSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)N=C1C3=CC=C(C=C3)NC(=O)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(4-((1,3-Dioxo-3-phenylpropyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid typically involves multi-step organic synthesis focusing on:
- Construction of the benzimidazole core with a sulfonic acid substituent at the 5-position.
- Introduction of the octadecyl alkyl chain at the 1-position of the benzimidazole.
- Attachment of the 4-((1,3-Dioxo-3-phenylpropyl)amino)phenyl substituent at the 2-position.
The process requires careful control of reaction conditions such as pH, temperature, and solvent choice to maintain the integrity of sensitive functional groups like dioxo and sulfonic acid.
Key Synthetic Steps
Preparation of 2-Phenylbenzimidazole-5-sulphonic Acid Intermediate
A crucial intermediate in the synthesis is 2-phenylbenzimidazole-5-sulphonic acid , which is prepared by condensation of 3,4-diaminobenzenesulphonic acid with benzaldehyde under controlled aqueous conditions.
- The reaction is carried out at a pH between 4 and 7.
- Benzaldehyde is used in a molar ratio of approximately 0.9 to 1.5 mol per mol of 3,4-diaminobenzenesulphonic acid.
- Sulfur dioxide (SO₂) or an SO₂-releasing agent is added in the range of 1.0 to 3.0 mol per mol of 3,4-diaminobenzenesulphonic acid.
- The reaction temperature is maintained between 50°C and 90°C, preferably 60–80°C.
- An oxidizing agent such as potassium permanganate (0.5 to 3 g per mol) can be added post-reaction to purify the product and convert intermediate benzimidazolinesulphonic acid to the desired benzimidazole sulfonic acid.
This step is critical and requires multiple recrystallizations or chromatographic purifications to achieve high purity, especially for applications in cosmetics or pharmaceuticals.
Introduction of the Octadecyl Chain
The octadecyl group is introduced at the 1-position of the benzimidazole ring, typically via alkylation reactions using octadecyl halides (e.g., octadecyl bromide or chloride) under basic conditions. This step must be optimized to avoid side reactions or decomposition of sensitive groups.
Attachment of the 4-((1,3-Dioxo-3-phenylpropyl)amino)phenyl Moiety
The final substitution involves coupling the 4-aminophenyl group bearing the 1,3-dioxo-3-phenylpropyl substituent to the 2-position of the benzimidazole ring. This is generally achieved through amide bond formation or nucleophilic aromatic substitution, depending on the precursor functionalities. The dioxo group (a diketone functionality) requires mild reaction conditions to prevent reduction or rearrangement.
Reaction Conditions and Purification
| Step | Conditions | Notes |
|---|---|---|
| Condensation of 3,4-diaminobenzenesulphonic acid with benzaldehyde | pH 4–7, 50–90°C, aqueous medium, SO₂ addition (1.0–3.0 mol/mol) | Control of pH critical to avoid side products; SO₂ acts as reducing and sulfonating agent |
| Oxidation/Purification | Potassium permanganate (0.5–3 g/mol), activated carbon treatment | Removes impurities, converts intermediates to benzimidazole sulfonic acid |
| Alkylation with octadecyl halide | Basic conditions, solvent such as dichloromethane, temperature control | Avoids decomposition of sulfonic acid and dioxo groups |
| Coupling with 4-((1,3-Dioxo-3-phenylpropyl)amino)phenyl moiety | Mild nucleophilic substitution or amide bond formation | Sensitive to temperature and solvent choice to preserve dioxo functionality |
| Final purification | Recrystallization or chromatography | Ensures high purity and removal of isomeric or colored impurities |
Analytical and Separation Techniques
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is used for monitoring purity and isolating impurities.
- Mobile phases typically contain acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).
- Columns with small particle sizes (e.g., 3 µm) enable fast UPLC applications.
- These chromatographic methods are scalable for preparative separation and pharmacokinetic studies.
Summary of Research Findings
- The preparation of this compound relies heavily on the controlled synthesis of the benzimidazole sulfonic acid intermediate.
- SO₂ plays a dual role as a sulfonating and reducing agent during intermediate formation.
- Oxidizing agents like potassium permanganate are essential for product purity.
- Alkylation and coupling steps require mild conditions to maintain sensitive functional groups.
- Multiple purification cycles are often necessary to meet stringent purity standards.
- Analytical techniques such as RP-HPLC are vital for quality control and impurity profiling.
Chemical Reactions Analysis
Types of Reactions
2-(4-((1,3-Dioxo-3-phenylpropyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-((1,3-Dioxo-3-phenylpropyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-((1,3-Dioxo-3-phenylpropyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methodological Considerations
Structural validation using tools like PLATON ensures the absence of crystallographic disorders, a common issue in long-chain derivatives. SHELXD and SHELXE pipelines enable rapid phase determination, critical for comparing polymorphs of similar compounds.
Biological Activity
2-(4-((1,3-Dioxo-3-phenylpropyl)amino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid (CAS Number: 5149-72-4) is a complex compound with potential biological activities that warrant thorough investigation. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C40H53N3O5S
- Molecular Weight : 687.941 g/mol
- LogP : 8.06
- InChI Key : ZCDJHOQJPIXSCQ-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its benzimidazole core structure, which is known for various pharmacological effects. Benzimidazole derivatives have been extensively studied for their roles as:
- Antioxidants
- Antimicrobial agents
- Anticancer drugs
The presence of a sulfonic acid group enhances solubility and bioavailability, potentially improving the compound's efficacy in various biological assays.
Antioxidant Activity
Recent studies have shown that derivatives of benzimidazole exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals using the DPPH assay. In vitro results indicated a substantial reduction in DPPH radical concentration, suggesting strong antioxidant capabilities.
| Concentration (µg/ml) | % Radical Scavenging |
|---|---|
| 200 | 85 |
| 66.66 | 70 |
| 22.22 | 50 |
| 7.40 | 30 |
Antimicrobial Activity
The compound's antimicrobial potential was assessed against various bacterial strains. Preliminary results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with notable activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
Antiproliferative Activity
In vitro studies on human melanoma cells showed that the compound exhibits antiproliferative effects with an IC50 value of approximately 6.20 µM. This suggests potential use in cancer therapeutics, particularly in targeting melanoma.
Study on UV Protection
A recent study highlighted the compound's effectiveness as a UV filter, demonstrating its ability to absorb UV radiation and protect skin cells from oxidative damage. The compound achieved a Sun Protection Factor (SPF) value that indicates broad-spectrum UV protection.
Synthesis and Evaluation of Mannich Bases
Research involving the synthesis of Mannich bases derived from benzimidazole sulfonic acids revealed enhanced biological activities compared to their parent compounds. These derivatives exhibited improved enzyme inhibition profiles, particularly against α-glucosidase, with some showing IC50 values as low as 66.66 μg/ml.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer: Begin with a stepwise synthesis protocol: (1) Coupling the benzimidazole core with the 1,3-dioxo-3-phenylpropylamine moiety via nucleophilic aromatic substitution. (2) Introducing the octadecyl chain using alkylation under anhydrous conditions (e.g., DMF as solvent, NaH as base). Monitor reaction progress via TLC or HPLC. Optimize temperature (60–80°C) and stoichiometry (1.2–1.5 equivalents of alkylating agent) to minimize side products. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?
- Methodological Answer: Use a combination of:
- 1H/13C NMR : Assign peaks for the benzimidazole aromatic protons (δ 7.2–8.5 ppm), sulphonic acid group (δ 3.5–4.0 ppm), and octadecyl chain (δ 0.8–1.5 ppm).
- FT-IR : Confirm sulphonic acid (S=O stretch at ~1030 cm⁻¹) and amide (C=O at ~1650 cm⁻¹).
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect molecular ion peaks (e.g., [M+H]+).
Cross-validate with elemental analysis for C, H, N, S content .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational (DFT) predictions for this compound’s electronic structure?
- Methodological Answer:
- Perform time-dependent DFT (TD-DFT) calculations using solvent-corrected models (e.g., PCM for DMSO) to simulate UV-Vis spectra. Compare with experimental data to identify discrepancies in π→π* transitions.
- Use NMR chemical shift prediction software (e.g., ACD/Labs or Gaussian) to refine computational parameters (basis sets, exchange-correlation functionals).
- If contradictions persist, re-examine sample preparation (e.g., solvent polarity, concentration effects) or consider dynamic effects (e.g., tautomerism) .
Q. What crystallographic strategies are effective for determining this compound’s structure when faced with poor diffraction quality or twinning?
- Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Collect high-completeness datasets (>98%) at low temperature (100 K).
- Structure Solution : Employ dual-space algorithms in SHELXD for ab initio phasing if molecular replacement fails. For twinned crystals, apply SHELXL ’s TWIN/BASF commands to refine twin laws and scale datasets .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry validation .
Q. How can solubility limitations of this compound (due to the octadecyl chain) be addressed in formulation studies for biological assays?
- Methodological Answer:
- Surfactant-Based Systems : Use micellar systems (e.g., 1% Tween-80 or Cremophor EL) to enhance aqueous solubility. Monitor critical micelle concentration (CMC) via conductivity measurements.
- Co-Solvent Blends : Optimize DMSO/water ratios (≤5% DMSO) to balance solubility and biocompatibility.
- Lyophilization : Prepare lyophilized powders in trehalose or mannitol matrices for long-term stability .
Q. What interdisciplinary approaches are recommended to investigate this compound’s potential interactions with biological targets (e.g., enzymes, membranes)?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions (e.g., CHARMM-GUI) to study octadecyl chain embedding in membranes.
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to quantify binding kinetics (ka/kd).
- Fluorescence Quenching : Use tryptophan fluorescence assays to detect ligand-induced conformational changes in proteins.
Integrate results with crystallographic data to map binding sites .
Data Contradiction and Validation
Q. How should researchers address inconsistent biological activity results across replicate assays?
- Methodological Answer:
- Statistical Design : Apply ANOVA with post-hoc Tukey tests to identify outlier datasets. Ensure n ≥ 3 biological replicates.
- Controlled Variables : Standardize cell passage numbers, serum batch, and incubation times.
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals.
Cross-reference with orthogonal assays (e.g., Western blot for target inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
